DM4-Spdb

Description

Overview of Antibody-Drug Conjugates (ADCs) as Targeted Therapeutics

Antibody-Drug Conjugates are complex biopharmaceutical drugs designed to selectively target and kill cancer cells. They are composed of three main components: a monoclonal antibody (mAb) that specifically binds to an antigen overexpressed on the surface of cancer cells, a highly potent cytotoxic drug (payload) capable of inducing cell death, and a chemical linker that covalently connects the antibody to the payload nih.govresearchgate.net. This tripartite structure allows the ADC to leverage the specificity of the antibody to deliver the cytotoxic payload directly to tumor cells, thereby increasing the therapeutic index compared to traditional chemotherapy nih.govresearchgate.netoup.com. Upon binding to the target antigen, the ADC-antigen complex is typically internalized by the cancer cell through receptor-mediated endocytosis oup.comnih.gov. Once inside the cell, the linker is cleaved, releasing the active cytotoxic payload, which then exerts its effect on intracellular targets, leading to apoptosis and cell death oup.comnih.gov.

The Foundational Role of Linker-Payloads in ADC Design

The linker is a crucial element in ADC design, significantly influencing the conjugate's stability, pharmacokinetic properties, and ultimately, its efficacy and safety nih.govnih.gov. An ideal linker should ensure that the payload remains securely attached to the antibody while in systemic circulation, preventing premature release that could lead to off-target toxicity nih.gov. Upon reaching the tumor microenvironment or entering the target cell, the linker should facilitate the efficient release of the active drug . Linkers are broadly categorized into cleavable and non-cleavable types . Cleavable linkers are designed to be cleaved under specific conditions prevalent in the tumor environment or within the lysosomal compartment of the cell, such as enzymatic activity, acidic pH, or a reductive environment nih.gov. Non-cleavable linkers rely on the degradation of the antibody within the lysosome to release the payload conjugated to a residual amino acid . The choice of linker-payload significantly impacts the bystander effect, the ability of the released payload to kill neighboring tumor cells that may have lower antigen expression nih.gov.

Positioning of DM4-Spdb within Current ADC Technology Research

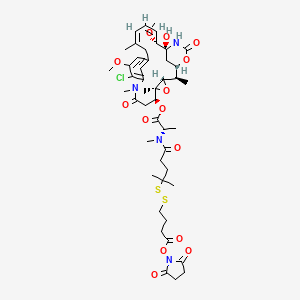

This compound is a specific linker-payload combination frequently employed in the development of cleavable ADCs. It consists of the cytotoxic payload DM4 (ravtansine) conjugated to an antibody via the SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate) linker broadpharm.comscientist.comcreative-diagnostics.com. DM4 is a derivative of maytansine (B1676224), a potent microtubule inhibitor that disrupts tubulin assembly and induces mitotic arrest cenmed.comcreativebiolabs.net. The SPDB linker is a bifunctional chemical linker characterized by a disulfide bond . This disulfide bond is designed to be reduction-sensitive, undergoing cleavage in the highly reductive intracellular environment of tumor cells, which have a higher concentration of reducing agents like glutathione (B108866) compared to normal tissues . This reduction-sensitive release mechanism is a key feature positioning this compound as a valuable component in ADC research aimed at achieving targeted drug delivery and minimizing off-target effects .

Research Significance and Evolving Landscape of this compound Applications

The use of this compound in ADC research is significant due to the potent cytotoxic nature of the DM4 payload and the cleavable, reduction-sensitive properties of the SPDB linker broadpharm.com. This combination has been explored in various ADC constructs targeting different cancer-associated antigens. A notable example is mirvetuximab soravtansine (B3322474) (IMGN853), an ADC that utilizes DM4 conjugated via a sulfo-SPDB linker to an antibody targeting folate receptor alpha (FRα) guidetopharmacology.orgguidetoimmunopharmacology.orgadcreview.com. Research involving this compound has contributed to understanding the impact of linker chemistry and payload on ADC stability, drug release kinetics, and therapeutic efficacy in preclinical models and clinical investigations researchgate.netbiomolther.orgfrontiersin.org. The evolving landscape of this compound applications includes its investigation in ADCs targeting various tumor types and the exploration of modified SPDB linkers, such as sulfo-SPDB, to potentially improve solubility and pharmacokinetic properties nih.gov. Research continues to refine the design of ADCs utilizing this compound to optimize the drug-to-antibody ratio (DAR) and conjugation site for improved homogeneity and therapeutic window researchgate.net.

Structure

2D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11-,26-13-/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVNQRWLLQGEIB-CUSRITNRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H63ClN4O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

995.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Linker Chemistry and Design Principles of Spdb Within Dm4 Spdb Conjugates

Structural Elucidation and Chemical Modules of the SPDB Linker

N-Succinimidyl 4-(2-pyridyldithio)butyrate (SPDB) Architecture

The SPDB linker, chemically known as N-Succinimidyl 4-(2-pyridyldithio)butyrate, possesses a specific architecture that enables its role in ADC construction. adcreview.com One key module is the N-hydroxysuccinimide (NHS) ester group. This group is highly reactive towards lysine (B10760008) residues on the antibody, forming a stable amide bond that ensures robust attachment of the linker-payload to the antibody. Another integral part of the SPDB linker is a butyl chain, which provides molecular flexibility. This flexibility can help minimize steric hindrance between the antibody and the conjugated drug molecule. The core functional unit responsible for the cleavable nature of the SPDB linker is a disulfide bond.

The chemical formula for N-Succinimidyl 4-(2-pyridyldithio)butyrate is C₁₃H₁₄N₂O₄S₂. nih.govnih.govbroadpharm.comcreative-biolabs.com Its molecular weight is approximately 326.4 g/mol . nih.govbroadpharm.comcreative-biolabs.com

Disulfide Bond Configuration and Its Role in Cleavage Mechanisms

The disulfide bond (-S-S-) is the central functional group in the SPDB linker that mediates its cleavage. This bond is designed to be relatively stable in the oxidative environment of systemic circulation but susceptible to reduction in the reductive environment found within cells, particularly tumor cells. mdpi.comnih.gov The cleavage mechanism primarily involves thiol-disulfide exchange reactions. nih.gov In the presence of reducing agents, such as glutathione (B108866) (GSH), the disulfide bond in the linker is reduced, leading to the release of the drug payload. njbio.commedchemexpress.comsb-peptide.commdpi.com This reduction-sensitive cleavage is a key strategy for achieving targeted drug release.

Influence of Steric Hindrance on Linker Stability in Research Constructs

The stability of disulfide linkers in circulation is a critical factor in minimizing premature drug release and off-target toxicity. adcreview.com The design of the SPDB linker, including the atoms surrounding the disulfide bond, can influence its stability through steric hindrance. njbio.comcreative-biolabs.com Increasing the steric hindrance around the disulfide bond can enhance the stability of the ADC in circulation, thereby reducing non-specific toxicities. nih.gov Research has shown that the kinetics of disulfide bond cleavage can be modulated by the steric environment. njbio.com For instance, introducing α-methyl substitution next to the disulfide bond can significantly affect the reduction rate and resistance to mercaptan-disulfide bond exchange. creative-biolabs.com In the context of DM4 conjugates, optimizing spatial hindrance around the disulfide bond in the SPDB linker is crucial for ensuring stable and precise drug release. Studies have explored modifications, such as gem-dimethyl substitution on the payload side (as seen in DM4 compared to DM1), to increase local steric hindrance and improve plasma stability. mdpi.comcreative-biolabs.comnih.gov

Biochemical Mechanisms of SPDB Linker Cleavage

The cleavage of the SPDB linker is primarily driven by the biochemical environment, specifically the difference in reduction potential between the extracellular space and intracellular compartments. mdpi.comnih.gov

Reduction-Sensitive Disulfide Cleavage in Biologically Relevant Environments

The fundamental mechanism of SPDB linker cleavage is its sensitivity to reduction. mdpi.commedchemexpress.comsb-peptide.commdpi.com This property is exploited in ADC design because the intracellular environment of cells, particularly tumor cells, is significantly more reductive than the extracellular environment, such as blood plasma. mdpi.comnih.govmdpi.com The concentration of reduced glutathione (GSH), a major intracellular reducing agent, is substantially higher in the cytoplasm (1-10 mmol/L) compared to the extracellular environment (~5 µmol/L in blood). mdpi.com This concentration gradient drives the reductive cleavage of the disulfide bond in the SPDB linker upon internalization of the ADC into the cell. mdpi.com The cleavage by intracellular glutathione releases the active drug payload. njbio.commedchemexpress.com

Context-Dependent Cleavage in the Tumor Microenvironment and Intracellular Compartments

While the primary cleavage mechanism is intracellular reduction, the context of the tumor microenvironment and specific intracellular compartments plays a crucial role. After the ADC targets and binds to an antigen on the tumor cell surface, it is internalized through endocytosis. almacgroup.comcancer.govmdpi.com The internalized ADC is then transported through the endosomal pathway to the lysosome. almacgroup.com Within the reductive environment of the lysosome and cytoplasm, the high concentration of glutathione facilitates the cleavage of the SPDB disulfide bond. nih.govmdpi.comalmacgroup.com This cleavage releases the cytotoxic DM4 payload within the tumor cell. cancer.gov

Functional Attributes of SPDB Linker in ADC Stability and Targeted Release

Stability under Non-Reductive Extracellular Conditions and Prevention of Premature Payload Release

A critical requirement for any ADC linker is its stability in the extracellular environment, specifically in blood circulation, to prevent premature release of the cytotoxic payload. nih.gov Premature release can lead to off-target toxicity and reduced efficacy. nih.gov The SPDB linker is designed to exhibit stability under the non-reductive conditions prevalent in the bloodstream. This stability is attributed to the disulfide bond being relatively resistant to cleavage in the low concentration of reducing agents found extracellularly (~5 µmol/L glutathione in blood) compared to the intracellular environment. mdpi.com Increasing the steric hindrance around the disulfide bond in the linker, as seen in the SPDB-DM4 construct, can further enhance the stability of the ADC in circulation, aiming to reduce non-specific toxicities. nih.gov

Controllable and Precise Drug Payload Release at Intended Biological Sites

The primary mechanism for drug release from SPDB-linked ADCs is the reductive cleavage of the disulfide bond. mdpi.com This mechanism exploits the significantly higher concentration of reducing molecules, such as glutathione (GSH), found within the cytoplasm of tumor cells (1-10 mmol/L) compared to the extracellular space. mdpi.com Upon internalization into the tumor cell, the ADC is exposed to this reductive environment, leading to the cleavage of the disulfide bond in the SPDB linker and the release of the active DM4 payload. This reduction-sensitive release mechanism enhances therapeutic specificity by selectively releasing the drug in the tumor microenvironment while minimizing systemic toxicity. Tumor cells also contain enzymes of the protein disulfide isomerase family, which may contribute to the reduction of the disulfide bond in cellular compartments. aacrjournals.org The release of the payload through this cleavable linker can result in a neutral metabolite that is able to diffuse into adjacent cancer cells, contributing to a bystander effect. mdpi.comaacrjournals.orgmdpi.com

Chemical Modulations of SPDB for Optimized Research Performance

Chemical modifications of the SPDB linker have been explored to optimize the performance of ADCs in research settings, particularly focusing on influencing their physicochemical properties.

Chemical Modulations of SPDB for Optimized Research Performance

Impact of Linker Hydrophilicity/Hydrophobicity Balance on ADC Research Outcomes

The balance between the hydrophilicity and hydrophobicity of the linker significantly influences ADC research outcomes, affecting factors like solubility, aggregation, pharmacokinetics, and efficacy, particularly in overcoming multidrug resistance (MDR). rsc.orgfrontiersin.org Hydrophobic linkers, especially when combined with hydrophobic payloads, can promote ADC aggregation, leading to rapid clearance by the liver and reticuloendothelial system. rsc.org This can result in reduced systemic exposure and potential toxicity. rsc.org Increasing the hydrophilicity of the linker, for instance, by incorporating sulfonate groups as in sulfo-SPDB, can improve ADC solubility and reduce aggregation tendencies. rsc.orgnih.gov This can lead to improved pharmacokinetic profiles, including extended half-life, by reducing renal and hepatic clearance rates. rsc.org

Furthermore, the hydrophilicity of the drug-linker can impact the ADC's ability to circumvent MDR mechanisms, which often involve efflux pumps that transport hydrophobic compounds out of cancer cells. aacrjournals.orgfrontiersin.orgnih.gov Studies have shown that increasing hydrophilicity through linker modification can help ADCs overcome MDR. frontiersin.orgnih.gov For example, ADCs utilizing a hydrophilic linker with maytansinoids produced a hydrophilic metabolite that was not a substrate for MDR transporters, demonstrating greater effectiveness in MDR-1-expressing tumor models compared to ADCs with more hydrophobic linkers like MCC-DM1 or SPDB-DM4. nih.gov Research comparing sulfo-SPDB-DM4 with SPDB-DM4 and MCC-DM1 has indicated that the more hydrophilic sulfo-SPDB linker contributed to improved efficacy, particularly in cell lines expressing low levels of the target antigen or exhibiting MDR. rsc.orgfrontiersin.orgnih.gov

| Linker Type | Hydrophilicity | Aggregation Tendency | Clearance Rate | Efficacy in MDR+ Cells |

| Hydrophobic | Low | High | Fast | Lower |

| Hydrophilic | High | Lower | Slower | Higher |

| Sulfo-SPDB | Higher | Lower | Slower | Higher |

| SPDB | Moderate | Moderate | Moderate | Lower than Sulfo-SPDB |

| MCC | Moderate | Moderate | Moderate | Lower than Sulfo-SPDB |

Comparative Research Analysis of SPDB with Other Cleavable Linker Chemistries

SPDB is one of several cleavable linker chemistries employed in ADC research and development. Other common cleavable linkers include peptide-based linkers (cleaved by proteases like cathepsin B), hydrazone linkers (acid-sensitive), and other disulfide linkers. medchemexpress.comnjbio.commdpi.comalmacgroup.comsb-peptide.com

Peptide-based linkers, such as those containing Val-Cit or Phe-Lys sequences, are designed to be stable in systemic circulation and cleaved by intracellular proteases that are often overexpressed in tumor cells. medchemexpress.comnih.govmdpi.comsb-peptide.comnih.gov This mechanism relies on the enzymatic activity within the lysosomal compartment after ADC internalization. medchemexpress.comnih.govmdpi.comsb-peptide.comnih.gov

Hydrazone linkers are sensitive to acidic environments and are designed to be cleaved in the lower pH conditions of endosomes and lysosomes. njbio.commdpi.comsb-peptide.comcreative-biolabs.com While some approved ADCs have utilized hydrazone linkers, they have sometimes been associated with a higher propensity for deconjugation in circulation compared to more stable linkers, potentially leading to increased off-target toxicity. njbio.comnih.gov

Disulfide linkers, including SPDB and SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate), rely on the reductive environment within tumor cells for cleavage. medchemexpress.comnjbio.comalmacgroup.commedchemexpress.com The difference in glutathione concentration between the cytoplasm and the extracellular space drives the release. mdpi.com The stability and release kinetics of disulfide linkers can be modulated by steric hindrance around the disulfide bond. njbio.comcreative-biolabs.com

Research comparing SPDB-linked ADCs with those utilizing other linker types has provided insights into their respective advantages and disadvantages. For instance, studies comparing huC242-SPDB-DM4 with the non-cleavable huC242-SMCC-DM1 conjugate showed that huC242-SPDB-DM4, with its cleavable disulfide linker, exhibited higher in vitro activity and effectiveness in vivo, partly attributed to a higher drug-to-antibody ratio (DAR > 4) and the ability to induce a bystander effect. nih.govmdpi.comnih.gov While non-cleavable linkers like SMCC offer high stability in circulation, they typically require complete lysosomal degradation of the antibody for drug release, and the released payload retains an amino acid and the linker remnant, which can alter its properties and may limit bystander effects. njbio.comalmacgroup.comcreative-biolabs.comresearchgate.net

The choice of linker chemistry significantly impacts ADC properties, including stability, release mechanism, bystander effect, and pharmacokinetic profile. medchemexpress.commdpi.com SPDB, as a reduction-sensitive disulfide linker, offers controlled release in the reductive tumor environment and the potential for bystander killing, making it a valuable tool in ADC research and development. mdpi.com However, research continues to explore and refine linker designs, including hydrophilic modifications like sulfo-SPDB and novel cleavable strategies, to further optimize ADC efficacy and safety. rsc.orgnih.govpreprints.org

| Linker Type | Cleavage Mechanism | Release Trigger | Bystander Effect Potential | Examples |

| SPDB (Disulfide) | Reduction of disulfide bond | High intracellular glutathione concentration | Yes | DM4-Spdb, huC242-SPDB-DM4 njbio.comfishersci.fi |

| Peptide-based | Proteolytic cleavage | Intracellular proteases (e.g., cathepsin B) | Yes | Val-Cit, Phe-Lys medchemexpress.commdpi.comsb-peptide.comnih.gov |

| Hydrazone | Acid hydrolysis | Low pH in endosomes/lysosomes | Limited | AcBut (in Mylotarg) njbio.commdpi.comsb-peptide.comgenemedi.net |

| Non-cleavable | Lysosomal degradation of antibody | Complete breakdown of the ADC in lysosomes | No | SMCC, MC njbio.comalmacgroup.comcreative-biolabs.comresearchgate.net |

Comparative Research Analysis of SPDB with Other Cleavable Linker Chemistries

Disulfide-Based Linkers

Disulfide-based linkers, such as SPDB, capitalize on the difference in reduction potential between the extracellular environment and the intracellular space . The concentration of reducing molecules, particularly glutathione (GSH), is significantly higher in the cytoplasm (1-10 mmol/L) compared to the extracellular environment (~5 µmol/L in blood) . This concentration gradient provides a mechanism for selective cleavage of the disulfide bond upon internalization of the ADC into target cells .

The SPDB linker contains a disulfide bond that connects the antibody to the DM4 payload . After the ADC is internalized by the target cell, the disulfide bond in the SPDB linker undergoes reductive cleavage by abundant intracellular glutathione . This cleavage releases the active DM4 drug within the highly reductive environment of the tumor cell, triggering a cytotoxic response . Studies have shown that increasing the steric hindrance around the disulfide bond can enhance the stability of disulfide linkers in circulation nih.govresearchgate.net. For instance, constructs with alpha gem-dimethyl groups on the maytansinoid side (like DM4) and a methyl group on the antibody side have demonstrated stability comparable to non-cleavable linkers like MCC-DM1 nih.gov.

Research findings highlight the effectiveness of disulfide linkers like SPDB in facilitating payload release. The reduction-sensitive release mechanism enabled by the SPDB linker is reported to improve drug delivery efficiency and therapeutic efficacy .

Peptidase-Sensitive Linkers (e.g., Val-Cit)

Peptidase-sensitive linkers, also known as enzyme-cleavable linkers, are designed to be cleaved by specific proteases that are often overexpressed in the lysosomes of cancer cells, such as cathepsin B nih.govpharmiweb.comcenmed.com. A common example is the Valine-Citrulline (Val-Cit) dipeptide linker, often incorporated with a self-immolative group like p-aminobenzylcarbamate (PAB) to release the free drug upon cleavage almacgroup.comcenmed.comchemicalbook.com.

While SPDB-DM4 conjugates utilize a disulfide linker, research comparing different linker types is crucial for optimizing ADC design. Peptidase-sensitive linkers like Val-Cit-PAB offer a different release mechanism compared to the reduction-sensitive SPDB linker almacgroup.com. Upon internalization and delivery to the lysosome, the dipeptide sequence is recognized and cleaved by lysosomal proteases, leading to the release of the active payload nih.govcenmed.com. Studies have shown that dipeptide linkers can offer good stability in circulation almacgroup.com. However, some enzyme-cleavable linkers have been noted to have drawbacks such as instability in rodent plasma or high hydrophobicity chemicalbook.com. The choice between a disulfide linker like SPDB and a peptidase-sensitive linker like Val-Cit depends on various factors, including the specific payload, the target antigen, and the desired release characteristics within the tumor microenvironment njbio.com.

Comparative Research Analysis of SPDB with Non-Cleavable Linker Chemistries

Comparative research analysis between ADCs utilizing cleavable SPDB linkers and those employing non-cleavable linkers provides valuable insights into the impact of linker chemistry on ADC properties and activity. Non-cleavable linkers, such as those based on maleimidocaproyl (MC) or SMCC, form stable bonds that require the complete lysosomal degradation of the antibody to release the linker-payload conjugate njbio.comnih.gov. The resulting active metabolite typically retains a part of the linker attached to the payload njbio.com.

Studies comparing SPDB-DM4 conjugates with non-cleavable linker conjugates, such as SMCC-DM1, have revealed key differences. For instance, huC242-SPDB-DM4, with a cleavable disulfide linker, has shown significantly higher activity in multiple xenograft tumor models in vivo compared to the uncleavable huC242-SMCC-DM1, despite showing approximate in vitro activities . This suggests that the cleavable nature of the SPDB linker and its reduction-sensitive release mechanism may contribute to improved in vivo efficacy .

Furthermore, the metabolite profiles of ADCs with different linker types differ significantly. Cleavable linkers like SPDB-DM4 release the free cytotoxic drug (DM4) and other metabolites, while non-cleavable linkers like MCC-DM1 primarily produce a metabolite where the payload is still attached to an amino acid (e.g., lysine-MCC-DM1) nih.govresearchgate.net. The release of free, often cell-permeable, payload by cleavable linkers like SPDB can lead to a "bystander effect," where the released drug can diffuse into and kill neighboring antigen-negative tumor cells, which is a critical feature for treating heterogeneous tumors nih.gov. In contrast, the charged metabolites released by non-cleavable linkers generally have poor membrane permeability, limiting bystander killing frontiersin.org.

The stability of the linker in circulation is a crucial factor influencing the therapeutic index of an ADC nih.govnih.gov. While non-cleavable linkers are generally known for their stability, modifications to cleavable linkers like SPDB, such as increasing steric hindrance or introducing sulfonate groups (as in sulfo-SPDB), have been explored to improve plasma stability and reduce premature release nih.govnih.gov. The sulfo-SPDB linker, for example, has been shown to be considerably more potent against multidrug resistance (MDR)-expressing cell lines compared to ADCs with SPDB or MCC linkers, potentially due to altered interaction with Pgp efflux pumps nih.gov.

The choice between cleavable and non-cleavable linkers impacts not only payload release and bystander effects but also pharmacokinetics nih.govresearchgate.net. Studies have indicated that ADCs with cleavable disulfide linkers like SPDB may exhibit faster clearance rates compared to those with non-cleavable thioether linkers researchgate.net.

Comparative research highlights that while non-cleavable linkers offer high stability and targeted killing of antigen-positive cells, cleavable linkers like SPDB provide the advantage of a bystander effect, which can be beneficial in certain tumor settings frontiersin.org. The design of SPDB as a reduction-sensitive linker is specifically tailored to exploit the intracellular reductive environment of tumor cells for targeted drug release .

Here is a summary of key research findings comparing SPDB (cleavable disulfide) with non-cleavable linkers:

| Feature | SPDB (Cleavable Disulfide) | Non-Cleavable Linkers (e.g., SMCC) | Reference |

| Release Mechanism | Reductive cleavage by intracellular glutathione | Lysosomal degradation of antibody | nih.gov |

| Released Metabolite | Free payload (DM4) and other metabolites | Payload attached to amino acid (e.g., Lys-MCC-DM1) | nih.govresearchgate.net |

| Bystander Effect | Can exhibit bystander killing due to diffusible payload | Generally limited or no bystander effect | frontiersin.org |

| In vivo Activity | Demonstrated significantly higher activity in some models | Activity dependent on payload and cellular processing | |

| Plasma Stability | Can be influenced by steric hindrance and modifications | Generally high stability | nih.govnih.gov |

| Pharmacokinetics | May exhibit faster clearance rates in some comparisons | May exhibit slower clearance rates in some comparisons | researchgate.net |

This comparative analysis underscores that the SPDB linker, through its disulfide-based, reduction-sensitive cleavage mechanism, offers distinct advantages, particularly the potential for bystander killing, which complements the targeted delivery provided by the antibody in this compound conjugates.

Payload Chemistry and Molecular Mechanism of Action of Dm4

Maytansinoid Core Structure and Derivatization to DM4

DM4 is a semi-synthetic derivative of maytansine (B1676224), a highly potent cytotoxic ansamitocin macrolide originally isolated from plants of the genus Maytenus. wikipedia.orgru.ac.zanih.govcreative-biolabs.com Maytansine features a complex 19-membered ansa macrolide ring structure attached to a chlorinated benzene (B151609) ring. creative-biolabs.com Maytansinoids are a class of compounds derived from maytansine that retain its core cytotoxic properties. wikipedia.org

DM4 (ravtansine or soravtansine) is specifically synthesized as a thiol-containing maytansinoid analog. medchemexpress.comwikipedia.orgcenmed.commedchemexpress.com This modification, typically involving the introduction of a thiol group, is crucial for its conjugation to antibodies via disulfide bonds, as is the case with the SPDB linker in DM4-Spdb. medchemexpress.commedchemexpress.com The synthesis of such disulfide-containing maytansinoids allows for their site-specific attachment to linker molecules, enabling the formation of stable ADCs in systemic circulation.

Molecular Mechanism of Action of DM4 at the Cellular Level

DM4 functions as a potent cytotoxic agent by interfering with essential cellular processes, primarily targeting the microtubule cytoskeleton. medchemexpress.comwikipedia.orgguidetopharmacology.orgmedchemexpress.com

The primary molecular target of DM4 is tubulin, the protein subunit that polymerizes to form microtubules. wikipedia.orgcreative-biolabs.commedchemexpress.comwikipedia.orgmedchemexpress.combiointron.jpcenmed.com Maytansinoids, including DM4, exert their cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules. wikipedia.orgcreative-biolabs.commedchemexpress.comwikipedia.orgmedchemexpress.combiointron.jpcenmed.com This interaction occurs at or near the vinblastine (B1199706) or rhizoxin (B1680598) binding site on tubulin. wikipedia.orgcreative-biolabs.comwikipedia.org

Binding of DM4 to tubulin disrupts the dynamic equilibrium between tubulin dimers and assembled microtubules, impeding normal microtubule assembly and stabilization. cancer.gov This leads to microtubule depolymerization and consequently impairs the various cellular functions that rely on intact and dynamic microtubules, such as intracellular transport and cell division. Studies have shown that maytansinoids potently suppress microtubule dynamic instability. creative-biolabs.commedchemexpress.comadcreview.comnih.gov For instance, S-methyl DM4, a cellular metabolite of DM4, has been shown to strongly suppress dynamic instability. nih.gov

The disruption of microtubule dynamics by DM4 has profound consequences for cell cycle progression. Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By inhibiting microtubule assembly and dynamics, DM4 prevents the proper formation and function of the mitotic spindle. creative-biolabs.commedchemexpress.commedchemexpress.comcenmed.com

This interference with spindle formation triggers a mitotic block, arresting cells in the G2/M phase of the cell cycle. creative-biolabs.commedchemexpress.commedchemexpress.combiointron.jpcenmed.com Prolonged mitotic arrest activates cellular checkpoints that ultimately lead to the induction of apoptotic cell death pathways. medchemexpress.commedchemexpress.com Thus, DM4's ability to disrupt microtubule function culminates in the induction of apoptosis in rapidly dividing cells, such as cancer cells. biointron.jpresearchgate.netdovepress.com

Interaction with Tubulin and Disruption of Microtubule Dynamics

Intracellular Activation and Metabolism of Released DM4 Payload in Research Models

In the context of an ADC utilizing the SPDB linker, the DM4 payload is released intracellularly following targeted delivery to cells expressing a specific antigen recognized by the antibody component. After the ADC binds to the cell surface antigen and is internalized, typically through receptor-mediated endocytosis, it is trafficked through the endosomal-lysosomal pathway. researchgate.netdovepress.com The intracellular environment facilitates the cleavage of the linker, liberating the active DM4 payload into the cytoplasm. cancer.govdovepress.comnih.govmdpi.comalmacgroup.comsb-peptide.comadcreview.com

The SPDB linker is a cleavable linker that contains a disulfide bond. almacgroup.comsb-peptide.comadcreview.commedchemexpress.comnjbio.com This disulfide bond is designed to be stable in the extracellular environment, which has a relatively low concentration of reducing agents. nih.govmdpi.comalmacgroup.comnjbio.comcreativebiolabs.netcreative-biolabs.com However, the intracellular environment, particularly the cytoplasm of tumor cells, is significantly more reductive due to high concentrations of glutathione (B108866) (GSH) and the presence of enzymes like protein disulfide isomerases. nih.govmdpi.comalmacgroup.comnjbio.comcreativebiolabs.netcreative-biolabs.com Intracellular glutathione concentrations can be up to 1000-fold higher in tumor cells compared to normal cells. creativebiolabs.netcreative-biolabs.com

Formation of Active DM4 Metabolites (e.g., SMe-DM4)

Upon release from the antibody within the target cell, the DM4 payload undergoes metabolic transformation. A key metabolic pathway for DM4 involves S-methylation, primarily mediated by S-methyl-transferases, leading to the formation of S-methyl-DM4 (SMe-DM4) nih.govresearchgate.net. SMe-DM4 is recognized as an active metabolite of DM4 nih.govresearchgate.netmedchemexpress.com. Studies have indicated that SMe-DM4 retains potent cytotoxic activity, inhibiting cell lines like KB cells with a reported IC50 of 0.026 nM medchemexpress.com.

Research on the Bystander Effect Mediated by DM4 Payload

The bystander effect is a crucial mechanism by which some ADCs can exert cytotoxic activity not only on antigen-expressing target cells but also on neighboring antigen-negative cells within the tumor microenvironment explorationpub.commdpi.comresearchgate.net. Research indicates that the DM4 payload is capable of mediating this bystander killing effect explorationpub.commdpi.comresearchgate.netnih.gov. This phenomenon is particularly important in addressing tumor heterogeneity, where not all cancer cells express the targeted antigen researchgate.net.

The ability of a payload to induce a bystander effect is influenced by its physicochemical properties, particularly its lipophilicity and membrane permeability, as well as the characteristics of the linker connecting it to the antibody mdpi.comnih.gov.

Diffusion of Lipophilic DM4 into Neighboring Antigen-Negative Cells

The bystander effect mediated by the DM4 payload is primarily attributed to the diffusion of the lipophilic, active payload species from the antigen-positive target cells into the surrounding antigen-negative cells explorationpub.commdpi.comresearchgate.netnih.gov. After internalization of the ADC by antigen-expressing cells and subsequent release of the DM4 payload (and its metabolite SMe-DM4) within the cell, these relatively lipophilic molecules can permeate the cell membrane and enter adjacent cells that may not have the target antigen on their surface explorationpub.commdpi.comresearchgate.netnih.gov.

This diffusion allows the cytotoxic effects of the DM4 payload to extend beyond the directly targeted cell population, effectively killing nearby cells regardless of their antigen expression status explorationpub.comresearchgate.net. The lipophilic nature of DM4 and SMe-DM4 facilitates their passage across cell membranes, a key requirement for the bystander effect explorationpub.comnih.gov.

Implications for Targeting Heterogeneous Tumor Cell Populations in Preclinical Studies

The bystander effect mediated by the DM4 payload has significant implications for the efficacy of DM4-based ADCs in treating tumors with heterogeneous antigen expression explorationpub.commdpi.commdpi.comresearchgate.netaacrjournals.org. Tumor heterogeneity, characterized by varying levels of target antigen expression among cancer cells, can limit the effectiveness of ADCs that rely solely on direct killing of antigen-positive cells researchgate.net.

Conjugation Strategies and Advanced Characterization of Dm4 Spdb Adcs in Research

Methodologies for Antibody-DM4-Spdb Conjugation

The process of conjugating DM4-Spdb to an antibody is a critical step in ADC development, influencing the resulting conjugate's homogeneity, stability, and ultimately, its therapeutic index. Various chemical methodologies are employed, primarily targeting specific amino acid residues on the antibody.

Lysine-Based Random Conjugation Approaches and Their Heterogeneity

Lysine (B10760008) conjugation is a widely used method for attaching cytotoxic payloads like this compound to antibodies. researchgate.net This approach leverages the numerous accessible ε-amino groups of lysine residues present on the antibody surface. researchgate.net The conjugation typically involves the reaction of an amine-reactive group on the linker-payload (such as an NHS ester) with the lysine residues. researchgate.net

While relatively straightforward, lysine-based conjugation results in a heterogeneous mixture of ADCs. This heterogeneity arises because lysine residues are distributed throughout the antibody, and the conjugation can occur at multiple sites with varying stoichiometry. tandfonline.com This leads to a population of ADCs with different numbers of drug molecules attached (Drug-to-Antibody Ratio, or DAR) and different conjugation sites. tandfonline.comresearchgate.net The resulting heterogeneity can impact the ADC's pharmacokinetic properties, efficacy, and potential for off-target effects. researchgate.net

Utilization of Bifunctional Reagents in Conjugation Chemistry

Bifunctional reagents play a crucial role in the conjugation of this compound to antibodies, particularly in lysine-based methods. These reagents contain two reactive functional groups, allowing them to bridge the antibody and the linker-payload. In the context of lysine conjugation, a bifunctional reagent containing an amine-reactive group (to react with lysine residues on the antibody) and a thiol-reactive group (to react with the thiol on DM4) is often employed. researchgate.net

For DM4, which contains a thiol group, linkers like SPDB and sulfo-SPDB are bifunctional reagents. medchemexpress.com SPDB, for instance, contains an NHS ester that reacts with lysine residues and a pyridyl disulfide group that reacts with the thiol of DM4, forming a disulfide bond. This two-step process, where the bifunctional linker is first attached to the antibody followed by the reaction with the drug, is a common strategy in lysine conjugation. researchgate.net The use of bifunctional reagents like SPDB or sulfo-SPDB allows for the creation of a cleavable disulfide linkage, designed to release the active DM4 payload in the reductive environment of tumor cells.

Optimization and Control of Drug-to-Antibody Ratio (DAR) in this compound ADCs

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of ADCs, representing the average number of cytotoxic drug molecules conjugated to each antibody molecule. creative-biolabs.com Optimizing and controlling the DAR is essential for achieving the desired balance between efficacy, pharmacokinetics, and tolerability in research models. creative-biolabs.comnih.gov

Impact of DAR on ADC Efficacy and Pharmacokinetics in Research Models

The DAR significantly influences the biological activity and pharmacokinetic profile of this compound ADCs in research settings. Studies in preclinical mouse models have investigated the effects of varying DARs on ADC properties. mdpi.comnih.govacs.org

Research has shown that increasing the DAR can lead to increased in vitro potency at a constant antibody concentration. researchgate.netnih.govacs.org However, the relationship between DAR and in vivo efficacy and pharmacokinetics is more complex. Studies using maytansinoid conjugates, including those with sulfo-SPDB-DM4, have demonstrated that while higher DARs (e.g., average DAR of 9-10) can show increased in vitro activity, they often exhibit faster clearance rates and reduced efficacy in vivo compared to conjugates with lower DARs (e.g., average DAR of 2-6). researchgate.netmdpi.comnih.govacs.org This rapid clearance of high-DAR conjugates has been linked to increased accumulation in organs like the liver. researchgate.netnih.govacs.org

Conversely, a low DAR may result in insufficient drug delivery to the tumor, potentially compromising therapeutic activity. creative-biolabs.comnih.gov An optimal DAR range, often cited around 3-4 for maytansinoid ADCs, is generally considered to provide a better therapeutic index in preclinical models. researchgate.netnih.govacs.org

Here is a table summarizing representative research findings on the impact of DAR on maytansinoid ADCs in preclinical models:

| ADC Type (Linker/Payload) | Average DAR Range | In Vitro Potency | In Vivo Clearance | In Vivo Efficacy | Liver Accumulation (Mouse Models) | Source |

| sulfo-SPDB-DM4 / SMCC-DM1 (Maytansinoid) | ~2 to ~6 | Increased with DAR | Comparable rates | Better therapeutic index compared to very high DAR | Lower (7-10% ID/g at 2-6h) | researchgate.netnih.govacs.org |

| sulfo-SPDB-DM4 / SMCC-DM1 (Maytansinoid) | ~9-10 | Increased with DAR | Rapid clearance | Decreased compared to lower DAR | Higher (24-28% ID/g at 2-6h) | researchgate.netnih.govacs.org |

Note: ID/g refers to percentage of injected dose per gram of tissue.

Analytical Methods for DAR Determination in Research Settings (e.g., UV Absorbance)

Accurate determination of the DAR is crucial for characterizing ADC preparations in research. Various analytical methods are employed, with UV-Visible spectrophotometry being a commonly used and relatively straightforward technique. creative-biolabs.com

UV-Visible spectrophotometry for DAR determination relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. creative-biolabs.comnih.govtandfonline.com This method is applicable when both the antibody and the cytotoxic payload (DM4) have distinct absorbance spectra in the UV/Vis range, and their absorbance characteristics are not significantly altered upon conjugation. creative-biolabs.com

Typically, the absorbance of the ADC solution is measured at two different wavelengths: one where the antibody has a significant absorbance (commonly 280 nm due to aromatic amino acids) and one where the DM4 payload has a significant absorbance. nih.govtandfonline.com By using the known extinction coefficients of the unconjugated antibody and the linker-payload (this compound) at these two wavelengths, a system of two equations can be solved to determine the molar concentrations of both the antibody and the conjugated drug in the ADC sample. nih.govtandfonline.com The DAR can then be calculated from these concentrations. nih.govtandfonline.com

While UV absorbance is a convenient method, it provides an average DAR across the entire population of ADC molecules. nih.gov Other methods like Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information on the distribution of DAR species and conjugation sites. creative-biolabs.comnih.gov However, UV absorbance remains a valuable tool for routine DAR determination in research settings, particularly during process development and characterization of heterogeneous conjugates. nih.govtandfonline.com

Advanced Conjugation Strategies for this compound Integration (Theoretical and Emerging)

While traditional lysine conjugation with linkers like SPDB and sulfo-SPDB has been successful in developing DM4-based ADCs, research continues into advanced conjugation strategies aimed at improving homogeneity, stability, and therapeutic index. These strategies often involve site-specific conjugation, which allows for precise control over the location and number of conjugated drug molecules. tandfonline.comnjbio.com

Theoretical and emerging approaches for integrating this compound or similar maytansinoid payloads include:

Site-Specific Cysteine Conjugation: While traditional cysteine conjugation can also lead to heterogeneity due to the variable reduction of interchain disulfide bonds, engineered antibodies with introduced cysteine residues at specific sites can enable site-specific conjugation. njbio.com This approach can yield more homogeneous ADCs with a defined DAR and conjugation site, potentially leading to improved pharmacokinetics and reduced off-target toxicity.

Enzymatic Conjugation: Utilizing enzymes to catalyze the conjugation reaction at specific sites on the antibody offers another route to site-specific modification. biomolther.org This can involve enzymes that recognize specific peptide sequences or introduced tags on the antibody, facilitating the attachment of the linker-payload in a controlled manner.

Incorporation of Non-Natural Amino Acids: Genetically incorporating non-natural amino acids with unique reactive handles into the antibody sequence allows for highly specific conjugation chemistry that is orthogonal to the native amino acid residues. This can provide precise control over the DAR and conjugation site, leading to homogeneous ADC preparations.

Glycan-Directed Conjugation: Targeting the glycan structures present on antibodies offers another avenue for site-specific conjugation. After enzymatic modification of the glycans, reactive groups can be introduced for conjugation with the linker-payload.

Site-Specific Conjugation Approaches and Their Potential for Homogeneity

Traditional methods for conjugating payloads like this compound to antibodies often involve the reaction with available lysine residues or cysteine residues formed by the reduction of interchain disulfide bonds. These methods typically result in heterogeneous mixtures of ADCs with varying numbers of drug molecules attached at different sites on the antibody, leading to a distribution of drug-to-antibody ratios (DARs) oup.comresearchgate.netresearchgate.net. This heterogeneity can impact the ADC's pharmacokinetic properties, efficacy, and safety profile.

Research into site-specific conjugation approaches aims to overcome these limitations by enabling the attachment of a defined number of drug molecules at specific, predetermined sites on the antibody oup.comresearchgate.netresearchgate.net. This yields a more homogeneous ADC product with a well-defined DAR and conjugation sites, potentially leading to improved predictability and consistency in its biological behavior oup.comacs.org.

Examples of site-specific methodologies being explored for ADC conjugation, which could be applied to this compound conjugates, include genetic engineering to introduce specific amino acid residues (such as engineered cysteines or non-natural amino acids) or enzymatic modification researchgate.netresearchgate.net. For instance, studies have investigated conjugating maytansinoids (including DM4) to engineered N-terminal serines on antibodies, resulting in homogeneous ADCs with controlled DARs of 2 or 4 aacrjournals.org. Another approach, termed "AJICAP," utilizes an Fc-affinity reagent for site-specific chemical conjugation of native antibodies, demonstrating the potential to introduce linker-payloads at specific lysine residues in the Fc region without the need for genetic engineering acs.org.

The potential benefits of site-specific conjugation for this compound ADCs include reduced heterogeneity, improved stability, and potentially enhanced therapeutic index compared to stochastically conjugated counterparts oup.comacs.org. Research findings suggest that site-specific ADCs can maintain antigen binding and exhibit potent in vitro and in vivo activity, with the activity potentially influenced by the controlled DAR aacrjournals.org.

Research into Controlled and Precise Drug Loading

Precise control over the drug-to-antibody ratio (DAR) is a critical aspect of ADC development, as it significantly influences the conjugate's potency, pharmacokinetics, and potential for off-target toxicity oup.comgoogle.com. For this compound ADCs, research focuses on developing conjugation methods that allow for controlled and precise drug loading, moving away from the variable DARs often seen with traditional methods.

While traditional conjugation to lysine or cysteine residues results in a distribution of DAR species (typically ranging from 0 to 8, with an average DAR of 3-4 for some approved ADCs) researchgate.netgoogle.com, site-specific methods aim for a defined and consistent DAR, such as DAR 2 or DAR 4 researchgate.netaacrjournals.org. Studies have investigated the effects of varying DAR on the properties of antibody-maytansinoid conjugates, including those utilizing the sulfo-SPDB-DM4 linker . These studies highlight that the DAR can impact the biochemical characteristics, in vivo stability, efficacy, and tolerability of the resulting ADCs .

Achieving controlled drug loading is essential for producing homogeneous ADC batches with reproducible characteristics oup.comresearchgate.netacs.org. Research efforts in this area involve optimizing conjugation reaction conditions, exploring different linker chemistries (such as the sulfo-SPDB variant which includes a charged sulfonate group to potentially improve solubility and alter interactions) medchemexpress.comresearchgate.netnih.gov, and utilizing site-specific conjugation technologies oup.comresearchgate.netresearchgate.netacs.org. The presence of trisulfide bonds in the antibody has also been shown to influence the DAR and fragmentation levels in ADCs conjugated with sulfo-SPDB-DM4, underscoring the need for careful monitoring and control of antibody quality attributes during the conjugation process tandfonline.com.

Data from research studies illustrate the impact of conjugation methods and DAR on ADC properties. For example, a study comparing ADCs conjugated via lysine residues (resulting in a DAR of ~3.4) with site-specifically conjugated ADCs (DAR 2 or 4) showed differences in in vitro potency, although the 4 DAR site-specific conjugate was comparably active to the lysine-conjugated ADC on an antibody basis in some cases aacrjournals.org.

| Conjugation Method (Linker-Payload) | Antibody | Average DAR | In Vitro Potency (Relative to Lysine Conjugate) |

| Lysine Conjugation (SPDB-DM4) | Ab-A | ~3.4 | 1x (Reference) |

| Site-Specific (SeriMab-DM4) | Ab-A | 2 | 2-5 fold less active |

| Site-Specific (SeriMab-DM4) | Ab-A | 4 | Comparably active |

Note: This table is illustrative based on research findings comparing different conjugation strategies and DARs with maytansinoid payloads, including DM4 aacrjournals.org. Specific values may vary depending on the antibody and cell line used.

Analytical Characterization Techniques for this compound Conjugates

Rigorous analytical characterization is paramount throughout the development and manufacturing of this compound ADCs to ensure their quality, safety, and efficacy. A range of spectroscopic, chromatographic, electrophoretic, and mass spectrometric methods are employed to assess conjugate integrity, purity, drug loading, and structural confirmation.

Spectroscopic and Chromatographic Methods for Conjugate Integrity and Purity

Spectroscopic methods, such as UV absorption spectroscopy, are routinely used to determine the average DAR of ADCs by measuring the concentrations of both the antibody and the conjugated payload google.comtandfonline.com. This provides a relatively quick and straightforward assessment of the average drug loading in a batch.

Chromatographic techniques, particularly Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC), are essential for assessing the purity and integrity of this compound conjugates. SEC is used to determine the molecular size distribution of the ADC, allowing for the detection and quantification of aggregates and fragments, which can impact immunogenicity and efficacy google.com. HIC is a powerful method for separating ADC species based on their hydrophobicity, which is influenced by the number of conjugated drug molecules. HIC profiles can provide information on the distribution of DAR species within a heterogeneous ADC preparation researchgate.net.

Research studies utilize these methods to characterize this compound ADCs. For example, SEC-UPLC has been employed to determine the percentage of monomeric ADC and the average DAR in microscale conjugation experiments nih.gov.

Advanced Electrophoretic and Mass Spectrometric Approaches for Structural Confirmation

Advanced analytical techniques, including electrophoresis and mass spectrometry (MS), provide more detailed structural information about this compound conjugates, allowing for confirmation of conjugation sites, identification of modified species, and comprehensive characterization of heterogeneity.

Electrophoretic methods, such as capillary electrophoresis (CE) and gel electrophoresis, can be used to assess the charge heterogeneity of ADCs, which can arise from variations in drug loading or post-translational modifications of the antibody.

Mass spectrometry is a powerful tool for the comprehensive characterization of ADCs researchgate.netresearchgate.net. Various MS-based approaches, including intact mass analysis, middle-down analysis (analysis of antibody subunits), and bottom-up peptide mapping, are applied.

Intact Mass Analysis: By analyzing the intact mass of the ADC using techniques like LC-MS, the distribution of DAR species can be determined, providing insights into the heterogeneity of the preparation researchgate.net. The mass increase corresponding to the conjugated this compound linker-payload can be precisely measured.

Middle-Down Analysis: This involves enzymatic digestion of the ADC into smaller subunits (e.g., light chain, heavy chain) followed by MS analysis. This approach can provide information on the drug distribution across different antibody chains researchgate.net.

Bottom-Up Peptide Mapping: This involves complete enzymatic digestion of the ADC into peptides, followed by LC-MS/MS analysis. This detailed analysis allows for the identification of specific conjugation sites on the antibody and the characterization of modified peptides researchgate.netresearchgate.nettandfonline.com. By analyzing fragment ions of the DM4 payload, conjugated peptides can be identified and the exact location of the drug attachment confirmed tandfonline.com. This method is particularly valuable for confirming site-specific conjugation and identifying any off-target conjugation events researchgate.net.

Research findings demonstrate the application of MS in characterizing this compound conjugates. LC-MS/MS analysis has been used to confirm the presence of DM4 payload directly attached to inter-chain cysteine residues via disulfide or trisulfide bonds in ADCs conjugated with sulfo-SPDB-DM4 tandfonline.com. Peptide mapping analyses have also been employed to confirm the desired conjugation site in site-specifically conjugated ADCs acs.org. Furthermore, LC-MS/MS is used to identify and quantify metabolites of DM4, such as S-methyl-DM4, in biological samples, which is important for understanding the in vivo behavior of DM4-based ADCs nih.govnih.govresearchgate.net.

The combination of these analytical techniques provides a comprehensive picture of the quality attributes of this compound ADCs, which is crucial for their successful research and development.

| Analytical Technique | Information Provided | Relevance for this compound ADCs |

| UV Absorption Spectroscopy | Average Drug-to-Antibody Ratio (DAR) | Quick estimation of average drug loading. google.comtandfonline.com |

| Size Exclusion Chromatography (SEC) | Purity, aggregation, fragmentation | Assessment of overall conjugate integrity and presence of unwanted species. google.comnih.gov |

| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, heterogeneity | Separation and analysis of species with different drug loads. researchgate.net |

| Mass Spectrometry (Intact, Middle-Down, Bottom-Up) | DAR distribution, conjugation sites, structural confirmation, metabolite identification | Detailed characterization of heterogeneity, confirmation of specific attachment points, tracking of drug metabolites. researchgate.netresearchgate.nettandfonline.comresearchgate.net |

Preclinical Biological Research and Efficacy Studies of Dm4 Spdb Conjugates

In Vitro Studies of DM4-Spdb ADC Biological Activity

In vitro studies are crucial for understanding the direct effects of this compound conjugates on cancer cells, including their ability to induce cell death and disrupt cellular processes.

Cytotoxicity Assays against Diverse Cancer Cell Lines (e.g., CD138-positive, c-Met-expressing, FRα-positive, CD123-expressing, MSLN-expressing)

ADCs employing the this compound linker-payload have demonstrated potent cytotoxicity against various cancer cell lines expressing the target antigen. For instance, anti-CD138-SPDB-DM4 conjugates have shown significant growth inhibition against CD138-positive multiple myeloma cell lines and primary tumor cells from patients. nih.govaacrjournals.orgbiotest.comnih.govcreativebiolabs.nettouchoncology.com The cytotoxicity is dependent on specific binding to the target antigen. nih.gov

Studies with anti-CD123-SPDB-DM4 ADCs have shown potent cytotoxicity with IC50 values typically in the nanomolar range against CD123-positive acute myeloid leukemia (AML) cell lines like MOLM-14 and MV-4-11, which exhibit high CD123 expression. nih.gov Cell lines with moderate or low CD123 expression, such as KG-1 and Kasumi-3, were less responsive. nih.gov

Mirvetuximab soravtansine (B3322474) (IMGN853), an ADC targeting folate receptor alpha (FRα) using a sulfo-SPDB-DM4 linker, has demonstrated preclinical activity in FRα-expressing malignancies, including ovarian, endometrial, and non-small cell lung cancer. mdpi.comportico.orgnih.gov Studies using primary Type II endometrial cancer cell lines with differential FRα expression found that tumor cells overexpressing FRα (2+) were highly sensitive to IMGN853, showing a significant increase in cytotoxicity compared to an ADC isotype control. nih.gov This activity was observed across various FRα 2+ expressing Type II tumor cell lines, including endometrioid, mixed endometrioid/clear cell, and uterine serous tumors. nih.gov

An anti-mesothelin antibody-drug conjugate (BAY 94-9343) utilizing the SPDB-DM4 linker has shown potent specific cytotoxicity against mesothelin-expressing cells in vitro. researchgate.net Similarly, an anti-ADAM9-sulfoSPDB-DM4 ADC has been investigated preclinically for its potential against ADAM9-expressing tumors, with microtubule disruption leading to apoptosis and cell death. adcreview.com

Representative In Vitro Cytotoxicity Data (Illustrative Example based on search results):

| ADC Target | Cell Line | Antigen Expression | IC50 (nM) | Source |

| CD138 | Multiple Myeloma | High | Low nM | nih.gov |

| CD123 | MOLM-14 (AML) | High | 1-10 | nih.gov |

| CD123 | MV-4-11 (AML) | High | 1-10 | nih.gov |

| CD123 | KG-1 (AML) | Moderate/Low | Higher nM | nih.gov |

| FRα | Endometrial Cancer | High (2+) | Very Low | nih.gov |

| Mesothelin | Mesothelin-expressing | Positive | Potent | researchgate.net |

Cell Cycle Arrest Analysis (e.g., G2-M Phase)

DM4, the cytotoxic payload released from SPDB-DM4 conjugates, is a potent inhibitor of tubulin polymerization. axispharm.comaxispharm.commedchemexpress.comresearchgate.netnih.gov This mechanism of action leads to the disruption of microtubule dynamics, which is critical for cell division. Consequently, ADCs utilizing this compound induce cell cycle arrest, primarily in the G2-M phase. axispharm.comaxispharm.commedchemexpress.comresearchgate.nettouchoncology.commdpi.comportico.orgnih.gov

Studies with anti-CD138-maytansinoid conjugates, including nBT062-SPDB-DM4, demonstrated that they induce G2-M cell cycle arrest in multiple myeloma cells. nih.govtouchoncology.com This arrest precedes the induction of apoptosis. nih.govtouchoncology.com Similarly, mirvetuximab soravtansine, an FRα-targeting ADC with a sulfo-SPDB-DM4 linker, causes cell cycle arrest, ultimately leading to cell death. mdpi.comportico.org

Mechanistic Studies of Apoptosis Induction in Cellular Models

The primary mechanism by which this compound conjugates exert their cytotoxic effect is through the induction of apoptosis following the release of the DM4 payload. axispharm.commedchemexpress.commdpi.comportico.org Upon internalization into target cells via antigen-mediated endocytosis, the ADC is trafficked to lysosomes where the linker is cleaved in the reducing environment, releasing DM4 or its metabolites. mdpi.comcreativebiolabs.netmdpi.comportico.orgnih.gov

In multiple myeloma cells treated with anti-CD138-maytansinoid conjugates, including nBT062-SPDB-DM4, apoptosis induction is associated with the cleavage of key apoptotic markers such as caspase-3, caspase-8, caspase-9, and poly(ADP-ribose) polymerase (PARP). nih.govtouchoncology.com The requirement for specific antigen binding for cytotoxicity confirms that the apoptosis is triggered by targeted delivery of the payload. nih.gov

In Vivo Efficacy Studies in Non-Human Preclinical Models

In vivo studies using animal models, particularly xenograft models, are essential for evaluating the anti-tumor efficacy of this compound conjugates in a more complex biological setting.

Application in Xenograft Tumor Models (e.g., Human Multiple Myeloma Xenografts in Immunocompromised Mice)

This compound conjugates have been extensively evaluated in various xenograft tumor models to assess their in vivo anti-tumor activity. These models typically involve implanting human cancer cells into immunocompromised mice.

Anti-CD138-SPDB-DM4 conjugates, such as nBT062-SPDB-DM4, have shown significant efficacy in xenograft mouse models of human multiple myeloma and in SCID-hu mouse models bearing human multiple myeloma cells. nih.govaacrjournals.orgnih.gov

ADCs targeting other antigens with the SPDB-DM4 linker have also been tested. For example, an anti-CD19 ADC (SAR3419) utilizing the this compound combination showed efficacy in Ramos tumor xenograft models. nih.gov An anti-Jagged ADC with SPDB-DM4 demonstrated in vivo anti-tumor activity in several xenograft models, including the HCC1806 subcutaneous tumor xenograft model in SCID mice. cytomx.com SAR428926, an anti-LAMP1 ADC with an SPDB-DM4 linker, demonstrated outstanding efficacy with complete regressions in patient-derived xenograft (PDX) solid tumor models, including colon, breast, lung, prostate, gastric, and ovarian cancer, particularly in models with membrane LAMP1 expression. aacrjournals.org An anti-EpCAM-SPDB-DM4 ADC has shown a response in colon cancer xenograft models. creativebiolabs.net Preclinical evaluation of SAR566658 (huDS6-SPDB-DM4), an anti-CA6 ADC, in murine xenograft models using various human tumor cell lines demonstrated effective control of tumor growth. researchgate.net

Assessment of Tumor Growth Inhibition and Regression

A key endpoint in in vivo preclinical studies is the assessment of the ADC's ability to inhibit tumor growth or induce tumor regression. This compound conjugates have demonstrated significant anti-tumor activity in this regard.

In human multiple myeloma xenograft models, single intravenous administration of anti-CD138-SPDB-DM4 conjugates resulted in significant dose-dependent tumor growth inhibition and tumor regression. aacrjournals.org nBT062-SPDB-DM4 was reported as the most active conjugate tested in one such model. aacrjournals.org

In Ramos tumor xenograft models, SAR3419 (CD19-targeting SPDB-DM4 ADC) at a dose of about 50 μg/kg conjugated DM4 resulted in a minimal effective single dose, while twice this dose led to complete regressions in 100% of the mice. nih.gov

In the HCC1806 subcutaneous tumor xenograft model, an anti-Jagged SPDB-DM4 ADC treatment resulted in tumor regressions by day 9, with significantly reduced mean tumor volumes compared to control groups by day 30. cytomx.com

Studies with anti-CD123-SPDB-DM4 ADCs in AML xenograft models demonstrated that the ADC was active at low doses, significantly prolonging survival and substantially suppressing tumor growth at higher doses. nih.gov

In PDX models expressing LAMP1, SAR428926 (anti-LAMP1-SPDB-DM4 ADC) achieved outstanding efficacy, including complete regressions, at tested doses. aacrjournals.org The efficacy was observed in LAMP1-positive PDX models, indicating the requirement for antigen presence, although a linear correlation between expression level and activity was not always observed. aacrjournals.org The intrinsic sensitivity of the PDX models to DM4 was also identified as a key driver for efficacy. aacrjournals.org

Illustrative In Vivo Efficacy Data (Based on search results):

| ADC Target | Xenograft Model | Efficacy Observation | Source |

| CD138 | Human MM Xenografts | Significant dose-dependent tumor growth inhibition and regression; prolonged survival. | nih.govaacrjournals.org |

| CD19 | Ramos Tumor Xenografts | Tumor growth inhibition; complete regressions at higher doses. | nih.gov |

| CD123 | AML Xenografts (MOLM-14) | Significant tumor growth suppression; prolonged survival. | nih.gov |

| Jagged | HCC1806 Xenografts | Tumor regressions; significantly reduced tumor volume. | cytomx.com |

| LAMP1 | Various Solid Tumor PDX | Outstanding efficacy; complete regressions in LAMP1-positive models. | aacrjournals.org |

| EpCAM | Colon Cancer Xenografts | Demonstrated response. | creativebiolabs.net |

| CA6 | Various Solid Tumor Xenografts | Effective control of tumor growth. | researchgate.net |

Analysis of Impact on Host Survival in Preclinical Animal Models

Studies in preclinical animal models have assessed the impact of this compound conjugates on host survival, typically in xenograft models designed to mimic human cancers. For instance, in an AML xenograft animal model, treatment with an anti-CD123-DM4 ADC significantly prolonged survival compared to the control group nih.gov. Specifically, administration of the ADC at a low dose of 1 mg/kg significantly extended survival (P = 0.002) nih.gov. Another study investigating a FAP5-SPDB-DM4 conjugate in a Fadu xenograft model observed a prominent antitumor effect, including complete tumor regressions in a subset of animals, which is indicative of improved survival outcomes mdpi.com. Research utilizing huMov19-sulfo-SPDB-DM4 also measured mouse survival, primarily as an indicator of toxicity, noting a narrow range for the lethal dose 50% (LD50) based on the DM4 dose google.com. Efficacy studies with a cross-reactive rmFR1-12-s-SPDB-DM4 conjugate in tumor-bearing mice also assessed the impact on tumor growth and, implicitly, survival aacrjournals.orgnih.gov.

Pharmacokinetic and Pharmacodynamic Research of this compound ADCs in Preclinical Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding how this compound ADCs are absorbed, distributed, metabolized, and excreted in preclinical models, and how these processes relate to their efficacy.

Conjugated Antibody Plasma Concentration and Clearance in Animal Models

The plasma concentration and clearance of this compound conjugated antibodies have been evaluated in animal models, such as CD-1 mice, often using radiolabeled ADCs mdpi.comresearchgate.netwuxiapptec.com. These studies have shown that the clearance of ADCs can be influenced by factors such as the linker type and the drug-to-antibody ratio (DAR) wuxiapptec.comresearchgate.net. For example, ADC clearance was observed to be slow for DAR means below six and became significantly faster for DAR means above nine in mice wuxiapptec.com. The phenomenon of target-mediated drug disposition (TMDD), where the binding of the antibody to its target antigen affects its PK, including clearance and distribution, also plays a role in the plasma concentration and clearance of this compound ADCs aacrjournals.orgresearchgate.net. Studies using cross-reactive antibodies have demonstrated that normal tissue target expression can lead to increased plasma clearance aacrjournals.orgnih.gov.

Payload Release Kinetics and Metabolite (DM4, SMe-DM4) Formation in Circulation

The SPDB linker used in this compound conjugates is designed to be cleavable, primarily releasing the DM4 payload within target cells nih.govnih.govresearchgate.net. However, minor deconjugation of the intact ADC in the bloodstream can also occur, leading to the release of payload into circulation researchgate.net. Once released, DM4 can be metabolized, notably through hepatic S-methylation, to form S-methyl-DM4 (SMe-DM4), which is also an active metabolite nih.govnih.govresearchgate.netresearchgate.net. Studies have detected free DM4 and SMe-DM4 in the circulation in clinical trials involving DM4-ADCs nih.gov. Research has also characterized the released maytansinoid molecules and their rate of release from disulfide-linked conjugates like huC242-SPDB-DM4 in cellular studies researchgate.net.

Tissue Distribution Studies of this compound ADCs and Released Payload in Research Animals

Tissue distribution studies in research animals, often employing radiolabeled ADCs or payloads, are conducted to understand where the ADC and its released payload accumulate in the body wuxiapptec.com. Studies in CD-1 mice with M9346A-sulfo-SPDB-[3H]DM4 have provided insights into tissue distribution characteristics wuxiapptec.com. Target antigen expression on normal tissues can impact systemic ADC exposure and lead to heterogeneous distribution within tissues aacrjournals.org. Research has measured the uptake of this compound conjugates in organs like the liver and kidney aacrjournals.org. It has been observed that the tissue distribution characteristics of ADCs with lower DAR values are similar to those of naked antibodies, while ADCs with higher DAR values can show significant differences, with rapid accumulation in the liver and rapid excretion via hepatic routes wuxiapptec.com. Tumor uptake of the ADC payload can also be influenced by plasma clearance rates nih.gov.

Pharmacokinetic Modeling and Simulation for Research Data Interpretation

Pharmacokinetic modeling and simulation are valuable tools used to interpret research data and predict the behavior of this compound ADCs in biological systems nih.govnih.govresearcher.liferesearchgate.netsimulations-plus.com. Various modeling approaches have been applied. For example, a two-compartment pharmacokinetic model has been used to fit clinical PK data for anetumab ravtansine, a mesothelin-targeting DM4-ADC, and its metabolites nih.gov. Semimechanistic population PK models have been developed to simultaneously characterize the PK of the ADC, as well as its active metabolites DM4 and SMe-DM4, and naked antibody, incorporating data such as drug-to-antibody ratio measurements nih.gov. Physiologically based pharmacokinetic (PBPK) models have also been developed to simulate the complex disposition mechanisms of ADCs, including deconjugation and the production of payload simulations-plus.com. These models help in understanding the factors influencing ADC disposition and interpreting research findings.

Research on Overcoming Mechanisms of Resistance in Preclinical Models

The development of resistance is a significant challenge for ADC therapies, including those utilizing this compound conjugates nih.govcrownbio.com. Preclinical research explores mechanisms underlying resistance and strategies to overcome them. One common mechanism involves increased drug extrusion from cancer cells, often mediated by the overexpression of drug-efflux pumps nih.govcrownbio.com. Research suggests that modifying the linker to increase its hydrophilicity can enhance effectiveness against tumors exhibiting resistance mediated by MDR1 efflux pumps nih.gov. Sulfo-SPDB-DM4, a highly hindered disulfide hydrophilic linker, has been cited as an example demonstrating enhanced effectiveness against resistant, MDR1-positive tumors nih.gov. Tumor heterogeneity, including variations in target antigen expression levels, is another factor that can contribute to reduced ADC efficacy and is an area of ongoing research in overcoming resistance nih.gov.

Role of Target Antigen Expression Levels and Internalization in Efficacy

The efficacy of ADCs, including those utilizing the this compound conjugate, is significantly influenced by the target antigen. The ideal target antigen should be highly expressed on tumor cells while having limited expression on normal tissues to maximize targeted delivery and minimize off-target toxicity. Higher levels of target antigen expression on tumor cells generally lead to increased localization of the ADC at the tumor site. nih.gov

Following binding to the target antigen on the cell surface, the ADC-antigen complex undergoes internalization through receptor-mediated endocytosis. nih.gov This internalization is a critical step for ADCs employing cleavable linkers like SPDB, as it allows the ADC to reach intracellular compartments, typically lysosomes or endosomes, where the payload can be released. nih.govguidetopharmacology.orgcenmed.com The reductive environment within tumor cells facilitates the cleavage of the disulfide bond in the SPDB linker, leading to the release of the active DM4 payload.

While the presence of the target antigen is necessary for efficacy, a simple linear correlation between antigen expression levels and anti-tumor activity is not always observed across all preclinical models. Factors such as the rate and efficiency of internalization, intracellular trafficking, and the intrinsic sensitivity of the tumor cells to the released payload also play crucial roles. nih.gov

Furthermore, high antigen expression in perivascular regions of tumors can sometimes create a "binding site barrier," which may hinder the penetration of the ADC into deeper tumor tissue. Strategies to overcome this, such as co-administration of unconjugated antibody, have been explored to improve tumor penetration and enhance efficacy, even in models with lower antigen expression.

Strategies Employing Anti-Payload Antibody Fragments for Enhanced Selectivity (e.g., "Inverse Targeting")

Systemic exposure to the cytotoxic payload released prematurely from the ADC in circulation or from off-target uptake can contribute to dose-limiting toxicities. To address this, an "inverse targeting" strategy has been investigated, particularly for maytansinoid-conjugated ADCs like those utilizing this compound.

This strategy involves the co-administration of anti-payload antibody fragments, also known as Payload Binding Selectivity Enhancers (PBSE). These fragments are designed to bind to and neutralize the released cytotoxic payload in the systemic circulation, thereby reducing its exposure to healthy tissues and mitigating off-target toxicity.

Preclinical studies have demonstrated the potential of this approach. For instance, co-administration of an anti-DM4 single-domain antibody (DMOH9) with an anti-CD123-SPDB-DM4 ADC (7E7-DM4) in mice significantly reduced ADC-induced weight loss, an indicator of toxicity. This improved tolerability allowed for the administration of higher doses of the 7E7-DM4 ADC, which in turn led to enhanced anti-cancer efficacy and improved survival in tumor-bearing mice. Notably, the co-administration of the anti-DM4 antibody fragment did not negatively impact the anti-tumor efficacy of the ADC at the tested doses.

Table 1: Impact of Anti-DM4 sdAb Co-administration on 7E7-DM4 ADC Tolerability and Efficacy in Mice

| Treatment Group | Nadir Weight Loss (%) (Mean ± SD) | Tumor Growth Inhibition | Survival Benefit |

| ADC + Saline | 7.9 ± 3 | Observed | Observed |

| ADC + Anti-DM4 sdAb | 3.8 ± 1.3 (p<0.05) | Not negatively affected | Improved |

Data based on preclinical studies with 7E7-DM4 ADC and anti-DM4 sdAb co-administration in mice.

Comparative Preclinical Efficacy Research of this compound ADCs

Comparative preclinical studies are crucial for understanding the advantages and disadvantages of the this compound conjugate relative to other linker-payload combinations. These comparisons highlight the impact of linker chemistry and the choice of cytotoxic payload on ADC performance.

Comparison with ADCs Utilizing Alternative Linker Chemistries (e.g., SMCC, SPP)